2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Furan Ring: This step involves the reaction of appropriate starting materials under acidic or basic conditions to form the furan ring.
Oxazole Ring Formation: The oxazole ring is typically synthesized through cyclization reactions involving amides and aldehydes or ketones.
Pyridine Ring Introduction: The pyridine ring is introduced through nucleophilic substitution reactions, often using pyridine derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester
- Indole derivatives
Uniqueness
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is unique due to its combination of furan, oxazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-27-16-4-6-17(7-5-16)28-14-18-8-9-20(29-18)22-26-19(11-23)21(30-22)25-13-15-3-2-10-24-12-15/h2-10,12,25H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAMMVFGMVCLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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